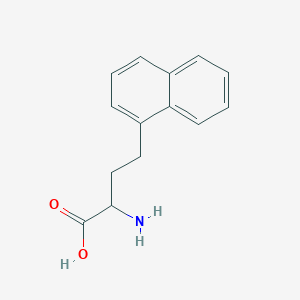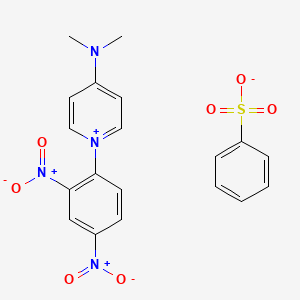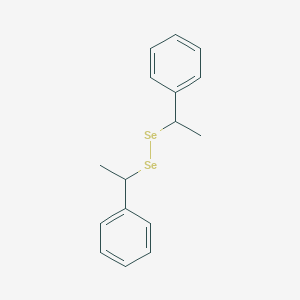
Bis(1-phenylethyl)diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-phenylethyl)diselane is an organoselenium compound with the molecular formula C16H18Se2 It is characterized by the presence of two selenium atoms bonded to two 1-phenylethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylethyl)diselane typically involves the reaction of selenium powder with 1-phenylethyl iodide in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-phenylethyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: It can be reduced to form selenides or other reduced selenium compounds.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies due to its antioxidant properties and potential therapeutic effects.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which bis(1-phenylethyl)diselane exerts its effects is primarily related to its redox activity. The compound can undergo redox cycling, which allows it to act as both an antioxidant and a pro-oxidant, depending on the cellular environment. This redox activity is crucial for its potential therapeutic effects, including its anticancer properties. The molecular targets and pathways involved include modulation of oxidative stress and interaction with cellular redox systems .
Vergleich Mit ähnlichen Verbindungen
Bis(1-phenylethyl)diselane can be compared with other diselenides and selenides, such as diphenyl diselenide and diallyl diselenide. These compounds share similar redox properties and potential applications but differ in their specific chemical structures and reactivity. For instance:
Diphenyl diselenide: Known for its antioxidant and antimicrobial activities.
Diallyl diselenide: Exhibits significant anticancer activity and is studied for its chemopreventive potential.
The uniqueness of this compound lies in its specific phenylethyl groups, which may confer distinct reactivity and biological activity compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its redox activity, make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
109445-64-9 |
|---|---|
Molekularformel |
C16H18Se2 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
1-(1-phenylethyldiselanyl)ethylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI-Schlüssel |
BYNUZMFMLSYFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
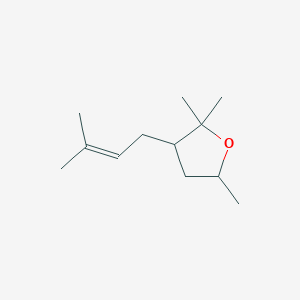
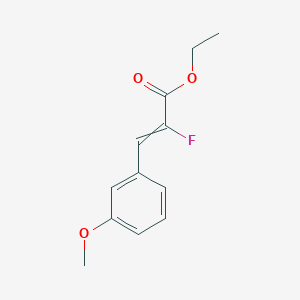
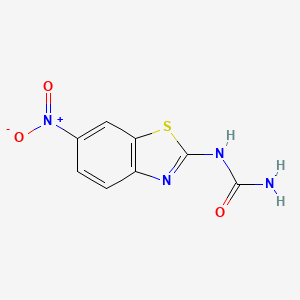


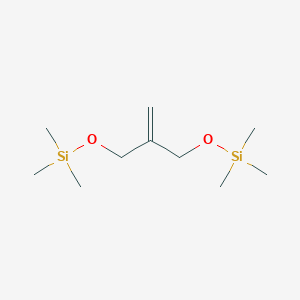
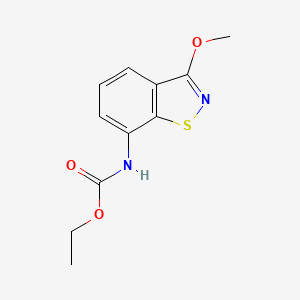
![N-{[Bis(3-methylphenoxy)phosphoryl]methyl}-N-(trifluoroacetyl)glycine](/img/structure/B14324233.png)
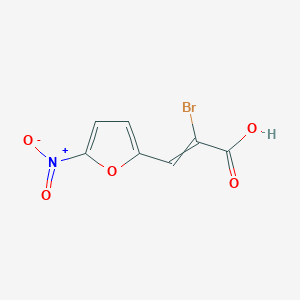
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)

